1,1,3,3,5,5-Hexamethyltrisiloxane

Catalog No.
S1502658
CAS No.
1189-93-1
M.F
C6H18O2Si3
M. Wt
206.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3,3,5,5-Hexamethyltrisiloxane

CAS Number

1189-93-1

Product Name

1,1,3,3,5,5-Hexamethyltrisiloxane

Molecular Formula

C6H18O2Si3

Molecular Weight

206.46 g/mol

InChI

InChI=1S/C6H18O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h1-6H3

InChI Key

YTEISYFNYGDBRV-UHFFFAOYSA-N

SMILES

C[Si](C)O[Si](C)(C)O[Si](C)C

Canonical SMILES

C[Si](C)O[Si](C)(C)O[Si](C)C

Reducing Agent:

HMTS exhibits mild reducing properties due to the Si-H bond, making it a valuable tool in organic synthesis []. It offers several advantages compared to traditional reducing agents:

  • Safety and Handling: HMTS and its byproducts are generally safer and easier to handle than other reducing agents like aluminum hydrides, which can be highly reactive and pyrophoric (ignite spontaneously) [].
  • Selectivity: HMTS can selectively reduce various functional groups in organic molecules, including:
    • Aldehydes and ketones []
    • Esters and lactones []
    • Imines and amides []
    • Halides and olefins []

This selectivity allows for targeted modifications in complex molecules without affecting other functionalities.

Precursor for Functional Materials:

HMTS can serve as a starting material for the synthesis of various functional materials with diverse properties:

  • Inorganic Siloxane Polymers: HMTS can be used to prepare inorganic siloxane polymers, which are used as coatings and films for various applications, including:
    • Chemical Sensors: These sensors can detect toxic chemicals like warfare agents [].
  • Organic-Inorganic Hybrid Materials: Combining HMTS with organic molecules allows for the creation of hybrid materials with unique properties, such as:
    • Optical Materials: These materials can be used in various optoelectronic devices [].

Research on Environmental and Health Impacts:

While HMTS offers valuable research applications, it's crucial to acknowledge ongoing research on its potential environmental and health impacts. Studies are investigating:

  • Persistence and Biodegradation: The persistence of HMTS in the environment and its potential for biodegradation are ongoing areas of research.
  • Potential Toxicity: The potential toxic effects of HMTS on various organisms, including humans, are being investigated [].

1,1,3,3,5,5-Hexamethyltrisiloxane is a siloxane compound characterized by its unique structure comprising three silicon atoms and six methyl groups. Its chemical formula is C₆H₁₈O₂Si₃, with a molecular weight of approximately 208.4783 g/mol. The compound is part of a broader class of siloxanes known for their versatility and stability in various applications. The structural representation includes a linear arrangement of silicon atoms connected by oxygen atoms, with methyl groups attached to the silicon, contributing to its hydrophobic properties and low surface tension .

There is no known specific mechanism of action associated with HMTS in biological systems.

  • Toxicity: Information on the specific toxicity of HMTS is limited. However, siloxanes with similar structures can be mildly irritating to the skin and eyes.
  • Flammability: HMTS is likely flammable, similar to other organic compounds containing carbon and hydrogen.
  • Reactivity: As mentioned earlier, HMTS may react with strong acids or bases.

1,1,3,3,5,5-Hexamethyltrisiloxane primarily undergoes reactions typical of siloxanes, such as hydrolysis and condensation. In the presence of water or moisture, it can hydrolyze to form silanol groups, which can further condense to regenerate siloxane linkages:

R3SiOSiR3+H2OR3SiOH+R3SiOSiR3R_3Si-O-SiR_3+H_2O\rightarrow R_3Si-OH+R_3Si-O-SiR_3

This reaction is significant in applications involving silicone polymers where moisture can lead to cross-linking and curing processes. Additionally, it can participate in reactions with other functional groups under specific conditions, enhancing its utility in material science and organic synthesis .

Several methods exist for synthesizing 1,1,3,3,5,5-Hexamethyltrisiloxane:

  • Hydrolysis of Chlorosilanes: This method involves reacting chlorosilanes with water or alcohols under controlled conditions to yield siloxanes.
  • Direct Synthesis from Silanes: By polymerizing hexamethylcyclotrisiloxane through ring-opening reactions or using catalysts to facilitate the formation of linear or branched siloxanes.
  • Condensation Reactions: Condensing silanol compounds at elevated temperatures can also produce this trisiloxane.

These methods are advantageous due to their scalability and adaptability for producing various siloxane derivatives .

1,1,3,3,5,5-Hexamethyltrisiloxane finds applications across multiple industries:

  • Cosmetics: Used as an emollient and conditioning agent in skin care products due to its smooth texture and moisturizing properties.
  • Industrial Lubricants: Serves as a lubricant in high-temperature environments due to its thermal stability.
  • Sealants and Adhesives: Utilized in formulations requiring flexibility and durability.
  • Coatings: Acts as a surface modifier in paints and coatings to enhance water repellency and durability .

Interaction studies with 1,1,3,3,5,5-Hexamethyltrisiloxane have focused on its compatibility with other chemical compounds. It has been shown to interact favorably with various organic solvents and polymers. The compound's low surface tension allows it to spread easily over surfaces which enhances adhesion properties when used in coatings or sealants. Additionally, studies indicate minimal adverse interactions with biological systems when used within recommended concentrations in cosmetic formulations .

Several compounds share structural similarities with 1,1,3,3,5,5-Hexamethyltrisiloxane. Here are a few notable examples:

Compound NameFormulaUnique Features
OctamethylcyclotetrasiloxaneC₈H₂₄O₄Si₄Cyclic structure providing different physical properties.
Trimethylsiloxy-terminated polysiloxane(C₃H₉OSi)nLinear structure used extensively in silicone elastomers.
DecamethylcyclopentasiloxaneC₁₀H₃₀O₅Si₅Larger cyclic structure offering enhanced thermal stability.

These compounds exhibit variations in their physical properties such as viscosity and thermal stability while maintaining similar functional characteristics due to their siloxane backbone. The unique arrangement of methyl groups in 1,1,3,3,5,5-Hexamethyltrisiloxane contributes to its specific applications in cosmetics and industrial uses .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1189-93-1

General Manufacturing Information

Trisiloxane, 1,1,3,3,5,5-hexamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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